
N,N'-((3',6'-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2',7'-diyl)bis(methylene))bis(N-methylglycine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((3’,6’-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthene)-2’,7’-diyl)bis(methylene))bis(N-methylglycine) is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of isobenzofuran and xanthene moieties, making it a valuable molecule in fluorescence studies and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((3’,6’-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthene)-2’,7’-diyl)bis(methylene))bis(N-methylglycine) typically involves multiple steps, starting with the preparation of the isobenzofuran and xanthene precursors. These precursors are then subjected to a series of condensation reactions under controlled conditions to form the spiro structure.
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((3’,6’-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthene)-2’,7’-diyl)bis(methylene))bis(N-methylglycine) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-((3’,6’-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthene)-2’,7’-diyl)bis(methylene))bis(N-methylglycine) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell viability assays and imaging studies due to its ability to penetrate cell membranes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N,N’-((3’,6’-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthene)-2’,7’-diyl)bis(methylene))bis(N-methylglycine) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to selectively bind to certain receptors, modulating their activity and influencing various cellular processes. This selective engagement is crucial in its therapeutic potential for combating malignant neoplasms, inflammatory processes, and neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcein: A fluorescent dye used in cell viability assays.
Fluorescein: Another fluorescent compound with applications in imaging and diagnostics.
Rhodamine: A family of fluorescent dyes used in various biological and chemical assays.
Uniqueness
N,N’-((3’,6’-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthene)-2’,7’-diyl)bis(methylene))bis(N-methylglycine) stands out due to its spiro structure, which imparts unique photophysical properties. This makes it particularly valuable in fluorescence-based applications, where high sensitivity and specificity are required.
Eigenschaften
CAS-Nummer |
84522-13-4 |
|---|---|
Molekularformel |
C28H26N2O9 |
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
2-[[7'-[[carboxymethyl(methyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-methylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O9/c1-29(13-25(33)34)11-15-7-19-23(9-21(15)31)38-24-10-22(32)16(12-30(2)14-26(35)36)8-20(24)28(19)18-6-4-3-5-17(18)27(37)39-28/h3-10,31-32H,11-14H2,1-2H3,(H,33,34)(H,35,36) |
InChI-Schlüssel |
BNLAQGDMOYPYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC2=C(C=C1O)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)O)CN(C)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
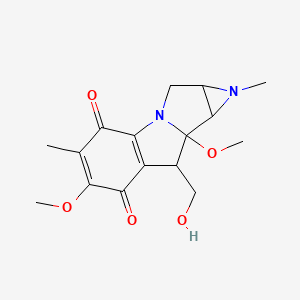

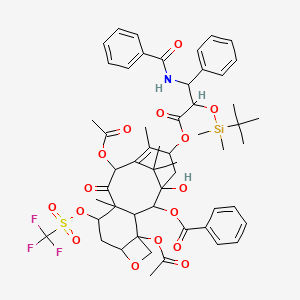
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)

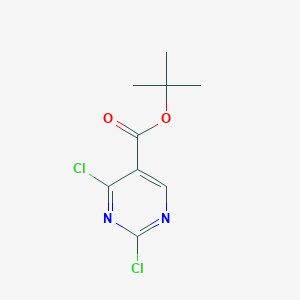
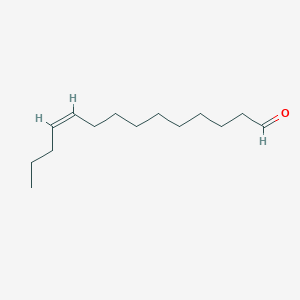
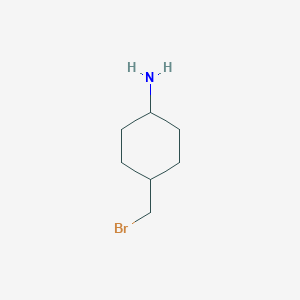
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

